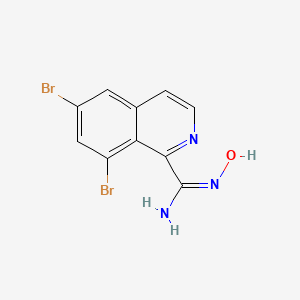

(E)-6,8-Dibromo-N'-hydroxyisoquinoline-1-carboximidamide

Description

Properties

Molecular Formula |

C10H7Br2N3O |

|---|---|

Molecular Weight |

344.99 g/mol |

IUPAC Name |

6,8-dibromo-N'-hydroxyisoquinoline-1-carboximidamide |

InChI |

InChI=1S/C10H7Br2N3O/c11-6-3-5-1-2-14-9(10(13)15-16)8(5)7(12)4-6/h1-4,16H,(H2,13,15) |

InChI Key |

BRZJPTGXXMXGLR-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CN=C(C2=C(C=C(C=C21)Br)Br)/C(=N\O)/N |

Canonical SMILES |

C1=CN=C(C2=C(C=C(C=C21)Br)Br)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6,8-Dibromo-N’-hydroxyisoquinoline-1-carboximidamide typically involves multiple steps, starting with the bromination of isoquinoline derivatives The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the 6 and 8 positions

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The subsequent steps for introducing the carboximidamide group are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-6,8-Dibromo-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(E)-6,8-Dibromo-N’-hydroxyisoquinoline-1-carboximidamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which (E)-6,8-Dibromo-N’-hydroxyisoquinoline-1-carboximidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the hydroxyisoquinoline moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved often include inhibition of specific enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between (E)-6,8-Dibromo-N'-hydroxyisoquinoline-1-carboximidamide and related compounds from the literature:

Electronic and Solubility Effects

- Bromine vs. Methoxy Substituents : Bromine atoms in the target compound are strongly electron-withdrawing, reducing electron density in the aromatic ring compared to methoxy groups (electron-donating) in compounds like 6d–6h. This difference may alter reactivity in electrophilic substitution or metal coordination .

- Hydroxylamine vs.

Biological Activity

(E)-6,8-Dibromo-N'-hydroxyisoquinoline-1-carboximidamide is a compound that has garnered attention due to its potential biological activity, particularly in the realm of medicinal chemistry. This article aims to provide an in-depth overview of its biological properties, including its mechanism of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of bromine substituents and a hydroxy group on the isoquinoline scaffold. This structural configuration is believed to play a significant role in its biological activity.

Research indicates that compounds with similar structural motifs exhibit various mechanisms of action, including:

- Enzyme Inhibition : Many isoquinoline derivatives act as inhibitors for specific enzymes, which can lead to therapeutic effects in conditions such as cancer and metabolic disorders.

- DNA Intercalation : Some studies suggest that dibromoisoquinolines may intercalate with DNA, thereby affecting replication and transcription processes.

Anticancer Activity

Recent studies have shown promising anticancer properties for related compounds. For example, derivatives with dibromo substitutions have demonstrated significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and SKOV3 (ovarian cancer).

- Mechanism : The anticancer activity is often attributed to their ability to induce apoptosis and inhibit cell proliferation.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6,8-Dibromo-N'-hydroxyisoquinoline | MCF-7 | 25 | |

| 6,8-Dibromo-N'-hydroxyisoquinoline | A549 | 30 | |

| 6,8-Dibromo-N'-hydroxyisoquinoline | SKOV3 | 20 |

Enzyme Inhibition Studies

In vitro assays have been conducted to evaluate the inhibitory effects of this compound on various enzymes:

- α-Glucosidase : The compound exhibited significant inhibition, suggesting potential for managing postprandial hyperglycemia.

- Superoxide Dismutase (SOD) : The compound's interaction with SOD was evaluated through enzymatic assays, indicating a possible role in oxidative stress modulation.

Case Studies

Several case studies have highlighted the therapeutic potential of dibromoisoquinolines:

- Neuroprotective Effects : A study on related dibromo compounds showed neuroprotective properties in animal models of neurodegeneration. The mechanism involved modulation of neuronal apoptosis pathways.

- Antimicrobial Activity : Some dibromoisoquinoline derivatives have demonstrated antimicrobial effects against both gram-positive and gram-negative bacteria, indicating their broad-spectrum potential.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the bioavailability and metabolism of this compound. Preliminary data suggest:

- Absorption : High absorption rates were noted in animal models.

- Metabolism : Metabolic stability assessments indicated prolonged half-lives in systemic circulation.

| Administration Route | Dose (mg/kg) | AUC (brain) (μg·min/g) | %F (plasma/brain) |

|---|---|---|---|

| IV | 10 | 671 ± 14 | 66/28 |

| IP | 20 | 319 ± 68 | 90/48 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.